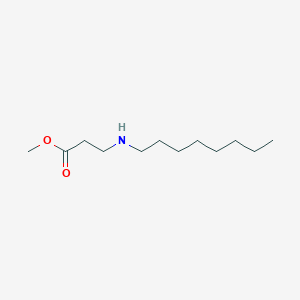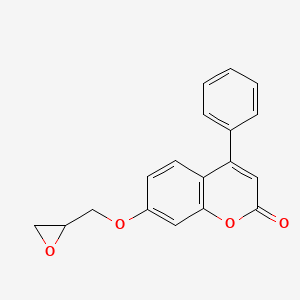
N-(4-chlorobenzyl)-N-ethylethanamine
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N-ethylethanamine (N-4-CBE) is an organic compound of the amine class that is composed of a 4-chlorobenzyl group attached to an ethyl group, with the nitrogen atom being the point of attachment. It is a versatile compound that has many uses in the laboratory, from synthesis and research applications to biochemical and physiological effects.
Applications De Recherche Scientifique
Structural and Conformational Analysis
- Structural and Conformational Properties : N-(4-chlorobenzyl)-N-ethylethanamine has been studied for its structural and conformational properties using gas electron diffraction and vibrational spectroscopy. This research has led to insights into the geometric optimization of its conformers (Kuze et al., 1993).
Analytical Characterization
- Analytical Characterization : The analytical characterization of derivatives of this compound, including their nuclear magnetic resonance spectroscopy and mass spectrometry profiles, has been extensively studied (Brandt et al., 2017).
Molecular Synthesis
- Synthesis of Medical Intermediate Molecules : The synthesis of certain medical intermediate molecules involving this compound has been reported, highlighting its potential application in the medical field (Zhimin, 2003).
Crystal Structure Analysis
- Crystal Structure Analysis : The compound has been used in the study of crystal structures, such as in the analysis of N-(4-chlorobenzyl)-N',N'-dimethyl-N-(2-pyridinio)-1,2-ethanediammonium tetrachlorocopper(II) (Parvez & Sabir, 1997).
Polymerization Studies
- Polymerization for Gene Therapy : Research into the polymerization of 2-alkyl-2-oxazolines using this compound has been conducted for developing linear poly(ethylenimine) for gene therapy applications (Monnery et al., 2015).
Soil and Environmental Impact
- Impact on Soil and Environment : Studies have explored the effects of herbicide incorporation, which includes compounds like this compound, on soil and environmental conditions (Mickelson et al., 2001).
Carcinogenicity Studies
- Carcinogenicity Research : The compound has been included in studies assessing the carcinogenicity of various substances, contributing to a better understanding of potential health risks (Baan et al., 2007).
Allelopathic Interactions
- Allelopathic Interactions in Agriculture : Research on allelopathic interactions in cropping systems includes the study of this compound and its impact on various physiological processes in plants (Einhellig, 1996).
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFMVKAHXXSPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B3119011.png)









![Methyl 2-[(piperidin-1-yl)carbonyl]benzoate](/img/structure/B3119107.png)

